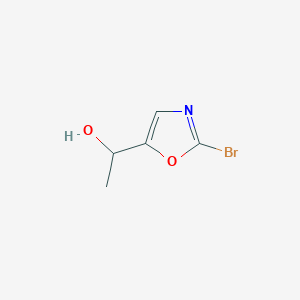
1-(2-Bromooxazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromooxazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom attached to an oxazole ring, which is further connected to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1,3-oxazole with ethylene glycol under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1-(2-Bromooxazol-5-yl)ethan-1-ol are not widely documented, the general approach would involve large-scale bromination and subsequent functionalization processes. These methods would need to ensure high yield and purity, often employing catalysts and optimized reaction conditions.
化学反応の分析
Types of Reactions: 1-(2-Bromooxazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
科学的研究の応用
1-(2-Bromooxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromooxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Comparison: 1-(2-Bromooxazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol group. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds. For example, the position of the bromine atom and the hydroxyl group can significantly influence the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C5H6BrNO2 |
|---|---|
分子量 |
192.01 g/mol |
IUPAC名 |
1-(2-bromo-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3 |
InChIキー |
IEUMKRIEJFCCFY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(O1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
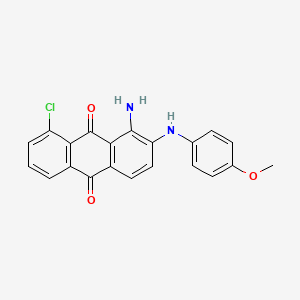
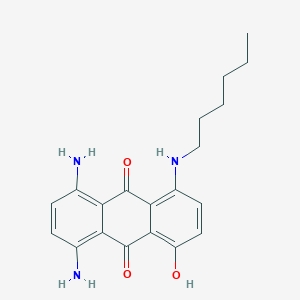


![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
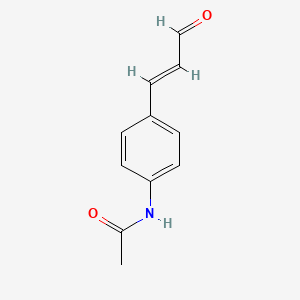
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
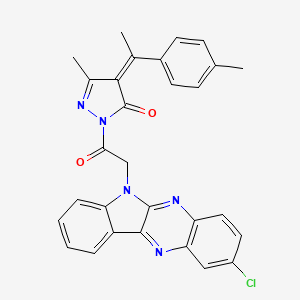
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
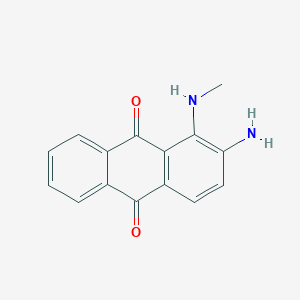
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
